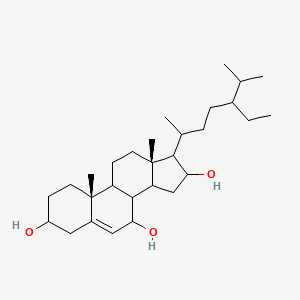

3,7,16-Trihydroxystigmast-5-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H50O3 |

|---|---|

Molecular Weight |

446.7 g/mol |

IUPAC Name |

(10R,13S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |

InChI |

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28-,29-/m0/s1 |

InChI Key |

GSNYNPKRIFCZGN-CIGTYXRGSA-N |

Isomeric SMILES |

CCC(CCC(C)C1C(CC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Hydroxylated Stigmastanes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of hydroxylated stigmastanes. These compounds, derived from the common plant sterol stigmasterol, are of significant interest in drug discovery and development due to their diverse biological activities. This document outlines the core biosynthetic pathways, details the key enzymatic players, presents available quantitative data, and provides comprehensive experimental protocols for their study.

Core Biosynthesis Pathway of Stigmastanes

The biosynthesis of stigmastanes begins with the well-established mevalonate pathway, leading to the formation of the C29 sterol, β-sitosterol. A key branching point for the synthesis of many bioactive phytosterols is the desaturation of β-sitosterol to stigmasterol, a reaction catalyzed by the CYP710A family of cytochrome P450 enzymes , specifically the C-22 desaturase.[1][2][3][4][5] This introduces a double bond at the C-22 position in the sterol side chain.

Hydroxylation of the stigmastane skeleton is a critical step in generating a diverse array of bioactive molecules. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and versatile family of enzymes responsible for the oxidation of various substrates.[6][7][8] While the complete pathway for all possible hydroxylated stigmastanes is not fully elucidated in all plant species, the extensively studied brassinosteroid (BR) biosynthesis pathway provides a robust model for understanding these hydroxylation events. Brassinosteroids are a class of plant steroid hormones synthesized from the C28 sterol campesterol, and the enzymes involved often exhibit broader substrate specificity, suggesting their potential role in hydroxylating C29 stigmastanes as well.

The key hydroxylation steps, primarily inferred from the brassinosteroid pathway, involve the CYP90 and CYP85 families of cytochrome P450s .[9][10][11][12][13][14][15][16][17][18] These enzymes catalyze a series of hydroxylation and oxidation reactions at various positions on the sterol nucleus and side chain.

Key Hydroxylation Steps:

-

C-22 Hydroxylation: Catalyzed by enzymes such as CYP90B1 (DWF4) , this step introduces a hydroxyl group at the C-22 position.[10]

-

C-23 Hydroxylation: Following C-22 hydroxylation, CYP90A1 (CPD) can introduce a hydroxyl group at the C-23 position.[10][11]

-

C-6 Oxidation: The CYP85A family of enzymes is responsible for the oxidation of the B-ring at the C-6 position.[12][14][16]

The sequential action of these and other hydroxylases and oxidoreductases leads to the formation of a wide range of hydroxylated stigmastane derivatives.

Quantitative Data

Quantitative data on the biosynthesis of hydroxylated stigmastanes is limited. However, studies on related pathways provide valuable insights into enzyme kinetics and metabolite concentrations.

| Enzyme Family | Enzyme Example | Substrate | Product | Km (µM) | kcat (min⁻¹) | Organism | Reference |

| CYP710A | CYP710A1 | β-Sitosterol | Stigmasterol | 1.0 | 0.53 | Arabidopsis thaliana | [1] |

| CYP710A11 | β-Sitosterol | Stigmasterol | 3.7 | 10 | Lycopersicon esculentum (Tomato) | [1] |

Experimental Protocols

Analysis of Hydroxylated Stigmastanes by GC-MS and LC-MS/MS

Objective: To identify and quantify hydroxylated stigmastanes in plant tissues.

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize fresh or lyophilized plant material in a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v).

-

Perform a saponification step using ethanolic KOH to hydrolyze sterol esters.

-

Extract the non-saponifiable lipid fraction containing free sterols using a non-polar solvent like n-hexane.

-

Dry the extract under a stream of nitrogen.

-

-

Derivatization (for GC-MS):

-

To increase volatility, derivatize the hydroxyl groups of the sterols by silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

Chromatographic Separation and Mass Spectrometric Analysis:

-

GC-MS: Separate the derivatized sterols on a capillary column (e.g., HP-5MS) with a temperature gradient. Use electron ionization (EI) and scan for characteristic mass-to-charge ratios (m/z) of hydroxylated stigmastane derivatives.[19][20][21]

-

LC-MS/MS: For non-derivatized analysis, dissolve the extract in a suitable mobile phase and inject it into a reverse-phase C18 column. Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. Perform tandem mass spectrometry (MS/MS) for selective and sensitive quantification using multiple reaction monitoring (MRM).[22][23]

-

Heterologous Expression and In Vitro Assay of Cytochrome P450 Enzymes

Objective: To functionally characterize candidate cytochrome P450 enzymes involved in stigmastane hydroxylation.

Methodology:

-

Heterologous Expression:

-

Clone the full-length cDNA of the candidate CYP gene into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pCW for E. coli).

-

Co-express the CYP with a cytochrome P450 reductase (CPR) from a suitable source (e.g., Arabidopsis thaliana ATR1) to provide the necessary reducing equivalents.

-

Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae, Escherichia coli).

-

Induce protein expression according to the specific vector and host system requirements.

-

-

Microsome Isolation (from yeast or insect cells):

-

Harvest the cells and disrupt them by mechanical means (e.g., glass bead vortexing for yeast) or enzymatic lysis.

-

Perform differential centrifugation to isolate the microsomal fraction containing the expressed P450 and CPR.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the stigmastane substrate (e.g., stigmasterol, β-sitosterol) dissolved in a detergent like Tween 20, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).[24][25][26][27][28]

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at an optimal temperature (e.g., 28-30 °C) for a defined period.

-

Stop the reaction by adding a strong base or an organic solvent.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by GC-MS or LC-MS/MS as described in Protocol 3.1.

-

Visualizations

Biosynthetic Pathway of Stigmasterol

Caption: Conversion of β-Sitosterol to Stigmasterol.

Putative Hydroxylation Pathway of Stigmastanes

Caption: Key hydroxylation steps in stigmastane biosynthesis.

Experimental Workflow for P450 Functional Characterization

Caption: Workflow for functional analysis of P450s.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Cytochrome P450 subfamily CYP710A genes encode sterol C-22 desaturase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Cytochrome P450 CYP710A Encodes the Sterol C-22 Desaturase in Arabidopsis and Tomato[W][OA] | Semantic Scholar [semanticscholar.org]

- 4. Cytochrome P450 CYP710A Encodes the Sterol C-22 Desaturase in Arabidopsis and Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Cytochrome P450 Enzyme CYP96A15 Is the Midchain Alkane Hydroxylase Responsible for Formation of Secondary Alcohols and Ketones in Stem Cuticular Wax of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP90C1 and CYP90D1 are involved in different steps in the brassinosteroid biosynthesis pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Transcript Levels of the Arabidopsis Cytochrome P450 Genes Involved in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP90A1/CPD, a brassinosteroid biosynthetic cytochrome P450 of Arabidopsis, catalyzes C-3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arabidopsis CYP85A2, a Cytochrome P450, Mediates the Baeyer-Villiger Oxidation of Castasterone to Brassinolide in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brassinosteroids synthesised by CYP85A/A1 but not CYP85A2 function via a BRI1-like receptor but not via BRI1 in Picea abies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. Functional study of the brassinosteroid biosynthetic genes from Selagnella moellendorfii in Arabidopsis | PLOS One [journals.plos.org]

- 18. CYP90A1/CPD, a Brassinosteroid Biosynthetic Cytochrome P450 of Arabidopsis, Catalyzes C-3 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. harvest.usask.ca [harvest.usask.ca]

- 20. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. harvest.usask.ca [harvest.usask.ca]

- 23. scispace.com [scispace.com]

- 24. Light-driven cytochrome p450 hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dokumen.pub [dokumen.pub]

- 26. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]

3,7,16-Trihydroxystigmast-5-ene CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the steroidal compound 3,7,16-Trihydroxystigmast-5-ene, a natural product isolated from the plant species Walsura robusta. The document details its chemical properties, including its Chemical Abstracts Service (CAS) number, molecular formula, and molecular weight. While specific experimental data on its biological activities and associated signaling pathways remain limited in publicly accessible literature, this guide summarizes the known biological activities of related compounds and extracts from Walsura robusta, suggesting potential areas for future investigation. Furthermore, a general experimental protocol for the isolation and characterization of chemical constituents from Walsura robusta is provided, offering a methodological foundation for researchers.

Chemical Properties

This compound is a complex steroidal molecule. Its core chemical information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 289056-24-2 | N/A |

| Molecular Formula | C₂₉H₅₀O₃ | N/A |

| Molecular Weight | 446.71 g/mol | N/A |

Biological Context and Potential Activities

This compound is a natural product found in Walsura robusta, a plant belonging to the Meliaceae family.[1][2] Phytochemical investigations of Walsura robusta have revealed a rich diversity of secondary metabolites, including triterpenoids, phenols, steroids, and limonoids.[1][2]

While direct studies on the biological activity of this compound are scarce, extracts and other isolated compounds from Walsura robusta have demonstrated a range of biological effects, including:

-

Cytotoxic Activity: Limonoids isolated from Walsura robusta have exhibited cytotoxic effects against various cancer cell lines.[3]

-

Antioxidant Activity: Phenolic compounds from the plant have shown antioxidant properties.[1]

-

Antibacterial Activity: Extracts from Walsura robusta have displayed activity against several bacterial strains.[1][2]

-

Anti-inflammatory Activity: Volatile compounds from the leaves have shown moderate anti-inflammatory effects by inhibiting nitric oxide production.[4]

Given the established biological activities of other steroidal compounds and the diverse bioactivities observed in Walsura robusta extracts, it is plausible that this compound may possess similar pharmacological properties. Further research is warranted to elucidate its specific biological functions and mechanisms of action.

Experimental Protocols: A General Approach for Isolation and Characterization

The following is a generalized experimental protocol for the isolation and characterization of phytosterols like this compound from Walsura robusta, based on methodologies reported for the isolation of other constituents from the same plant.

Extraction

-

Plant Material Preparation: Air-dry the leaves, twigs, or other relevant plant parts of Walsura robusta at room temperature and then grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation. This process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This will separate compounds based on their polarity.

-

Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield different fractions for further purification.

Isolation and Purification

-

Column Chromatography: Subject the fraction suspected to contain the target compound (based on preliminary analysis like thin-layer chromatography) to column chromatography.

-

Stationary Phase: Silica gel is a common choice for the initial separation of steroids.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform), is used to elute the compounds.

-

-

Further Purification: Fractions obtained from the initial column chromatography that show the presence of the target compound may require further purification using techniques such as:

-

Sephadex LH-20 Column Chromatography: Useful for separating compounds based on size and polarity.

-

Preparative Thin-Layer Chromatography (pTLC): For separating small quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of the compound to achieve high purity.

-

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (COSY, HSQC, HMBC), are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores in the molecule.

Logical Workflow for Phytochemical Investigation

The process of isolating and identifying a novel compound like this compound from a natural source follows a logical progression. This workflow ensures a systematic approach from the initial extraction to the final biological evaluation.

Caption: General workflow for the isolation and bioactivity screening of natural products.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known anti-inflammatory activities of other natural products, a potential mechanism of action for this compound, if it possesses such properties, could involve the modulation of key inflammatory signaling pathways. A hypothetical pathway is depicted below.

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on common anti-inflammatory mechanisms of natural products and is not based on direct experimental evidence for this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential for biological activity, given its origin and the known properties of related compounds. This guide provides the foundational chemical information and a methodological framework for its further investigation. A significant gap in the current scientific literature exists regarding the specific biological activities and mechanisms of action of this compound.

Future research should focus on:

-

The targeted isolation and complete spectroscopic characterization of this compound to establish a comprehensive chemical profile.

-

In-depth biological screening to evaluate its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.

-

If significant bioactivity is identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways involved.

Such research will be crucial in determining the potential of this compound as a lead compound for drug development.

References

A Proposed Framework for the Preliminary Biological Screening of 3,7,16-Trihydroxystigmast-5-ene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,16-Trihydroxystigmast-5-ene is a phytosterol, a class of naturally occurring steroid molecules found in plants. Stigmastane steroids, a prominent group within this class, have garnered significant scientific interest due to their diverse and potent biological activities. While extensive research exists for many phytosterols, this compound remains a novel compound with uncharacterized biological potential. This technical guide outlines a comprehensive and systematic workflow for the preliminary biological screening of this previously uninvestigated molecule. The proposed screening cascade is designed to efficiently assess its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties, thereby providing a foundational dataset for future drug discovery and development efforts. The methodologies detailed herein are based on established and widely accepted in vitro assays, ensuring reproducibility and comparability of the generated data.

Proposed Experimental Workflow

The initial phase of screening for a novel compound such as this compound should follow a logical, tiered approach. This workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a battery of assays to determine its potential therapeutic activities.

Cytotoxicity Screening: MTT Assay

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on mammalian cells, thereby establishing the concentration range for subsequent bioassays.

Experimental Protocol:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells, including controls, is maintained at <0.5%. Cells are treated with the compound for 24 hours.

-

MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1] The plate is then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Hypothetical Data Presentation:

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100.0 ± 4.5 |

| 0.1 | 98.7 ± 5.1 |

| 1 | 95.2 ± 4.8 |

| 10 | 89.4 ± 6.2 |

| 25 | 75.1 ± 5.5 |

| 50 | 52.3 ± 4.9 |

| 100 | 21.6 ± 3.8 |

| IC₅₀ (µM) | ~50 |

Antioxidant Activity Screening

Objective: To evaluate the free radical scavenging potential of this compound using two common spectrophotometric assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Experimental Protocol:

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.[3]

-

Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (dissolved in methanol) are mixed with 100 µL of the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[3]

-

Absorbance Measurement: The absorbance is measured at 517 nm. Ascorbic acid is used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Hypothetical Data Presentation:

| Concentration (µg/mL) | % DPPH Scavenging (Mean ± SD) |

| 10 | 15.2 ± 2.1 |

| 25 | 33.8 ± 3.5 |

| 50 | 58.1 ± 4.2 |

| 100 | 85.4 ± 5.6 |

| Ascorbic Acid (50 µg/mL) | 96.7 ± 2.3 |

| EC₅₀ (µg/mL) | ~45 |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Experimental Protocol:

-

ABTS Radical Cation (ABTS•⁺) Generation: A 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution in equal volumes and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[4][5]

-

Working Solution Preparation: The ABTS•⁺ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[5]

-

Reaction Mixture: 10 µL of the test compound at various concentrations is added to 190 µL of the ABTS•⁺ working solution in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for 6 minutes.

-

Absorbance Measurement: The absorbance is read at 734 nm. Trolox is used as a standard.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Hypothetical Data Presentation:

| Concentration (µg/mL) | % ABTS Scavenging (Mean ± SD) |

| 10 | 18.9 ± 2.5 |

| 25 | 39.2 ± 3.1 |

| 50 | 65.7 ± 4.8 |

| 100 | 91.3 ± 5.1 |

| Trolox (50 µg/mL) | 98.2 ± 1.9 |

| EC₅₀ (µg/mL) | ~40 |

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

-

Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM with 10% FBS and seeded in a 96-well plate at a density of 5 x 10⁴ cells/well, then incubated for 24 hours.

-

Compound Pre-treatment: Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.[6]

-

Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[7]

-

Incubation and Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify nitrite concentration.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Hypothetical Data Presentation:

| Concentration (µM) | Nitrite Conc. (µM) (Mean ± SD) | % NO Inhibition |

| Control (no LPS) | 1.2 ± 0.3 | - |

| LPS Control | 25.8 ± 2.1 | 0 |

| 1 | 22.5 ± 1.9 | 12.8 |

| 5 | 18.4 ± 1.5 | 28.7 |

| 10 | 11.7 ± 1.1 | 54.6 |

| 25 | 6.3 ± 0.8 | 75.6 |

| IC₅₀ (µM) | - | ~9 |

Relevant Signaling Pathways in Inflammation

The inhibition of NO production in LPS-stimulated macrophages is often mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method

-

Microorganism Preparation: Standard strains of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The inoculum is adjusted to a turbidity equivalent to a 0.5 McFarland standard.[8]

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).[9]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[9]

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[9]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are used as positive controls.

Hypothetical Data Presentation:

| Microorganism | Type | MIC (µg/mL) | Positive Control | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin | 0.5 |

| Escherichia coli | Gram-negative | >128 | Ciprofloxacin | 0.25 |

| Candida albicans | Fungus | 32 | Fluconazole | 1 |

This technical guide provides a robust and systematic framework for conducting the preliminary biological screening of the novel phytosterol, this compound. The outlined protocols for cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial assays, along with the structured presentation of hypothetical data, offer a clear roadmap for researchers. The successful execution of this screening cascade would yield crucial initial data on the compound's safety and efficacy profile, guiding subsequent, more focused investigations into its mechanisms of action and potential as a lead compound for therapeutic development. The inclusion of signaling pathway diagrams provides a conceptual framework for interpreting potential anti-inflammatory activity, enriching the overall value of the preliminary screening data.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. benchchem.com [benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

In Silico Prediction of 3,7,16-Trihydroxystigmast-5-ene Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents. 3,7,16-Trihydroxystigmast-5-ene, a phytosterol isolated from Walsura robusta, represents a promising yet underexplored compound. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity. By leveraging a suite of computational tools, researchers can efficiently generate hypotheses regarding its mechanism of action, potential therapeutic targets, and pharmacokinetic profile, thereby guiding and accelerating future experimental validation. This document outlines a systematic workflow, from ligand preparation to molecular docking, ADMET prediction, and pathway analysis, offering detailed protocols and data presentation strategies.

Introduction

This compound is a steroid class natural product. While its precise biological functions are not yet elucidated, its structural similarity to other well-studied phytosterols, such as β-sitosterol and stigmasterol, suggests potential anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] Computational approaches have become indispensable in natural product research, providing rapid and cost-effective means to predict biological activities and elucidate molecular mechanisms.[4][5] This guide details a prospective in silico investigation to predict the bioactivity of this compound, forming a basis for targeted drug discovery efforts.

Predicted Bioactivity Profiling: A Proposed In Silico Workflow

The proposed workflow integrates several computational techniques to build a comprehensive bioactivity profile for this compound. This multi-step process, from initial preparation to detailed interaction analysis, is designed to generate robust and testable hypotheses.

Caption: Proposed workflow for in silico bioactivity prediction.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments proposed in the workflow.

Ligand and Protein Preparation

Protocol 3.1.1: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound will be obtained from a chemical database like PubChem or generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Energy Minimization: The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This is a critical step for accurate docking.

-

File Format Conversion: The prepared ligand structure will be saved in a format compatible with docking software, such as .pdbqt for AutoDock Vina, which includes partial charges and atom type definitions.[6]

Protocol 3.1.2: Protein Target Selection and Preparation

-

Target Identification: Based on the known activities of similar phytosterols, the following protein targets are proposed for initial screening:

-

Structure Retrieval: The 3D crystal structures of the selected proteins will be downloaded from the Protein Data Bank (RCSB PDB).

-

Protein Clean-up: The protein structures will be prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structure, and appropriate protonation states for amino acid residues will be assigned at a physiological pH. Gasteiger charges will be computed.

-

File Format Conversion: The cleaned and prepared protein structure will be saved in the .pdbqt format for docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[13]

Protocol 3.2.1: Molecular Docking using AutoDock Vina

-

Grid Box Definition: A grid box will be defined to encompass the active site of the target protein. If the binding site is unknown, blind docking can be performed with a grid box covering the entire protein surface.[13]

-

Docking Execution: AutoDock Vina will be used to perform the docking simulation. The software will generate multiple binding poses of the ligand within the defined active site.

-

Pose Analysis: The resulting poses will be ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Visualization: The best docking pose will be visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.[12]

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[13]

Protocol 3.3.1: In Silico ADMET Profiling

-

Tool Selection: A web-based tool such as SwissADME or admetSAR will be used for the prediction.[14]

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of this compound will be submitted to the server.

-

Parameter Analysis: The server will output predictions for a wide range of pharmacokinetic and toxicological properties. Key parameters to analyze include:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, P-glycoprotein substrate/inhibitor status.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Drug-Likeness Evaluation: Compliance with rules such as Lipinski's Rule of Five will be assessed to evaluate the compound's potential as an orally bioavailable drug.

Data Presentation

Quantitative data generated from the in silico analyses should be summarized in clear, structured tables for comparative analysis.

Table 1: Predicted Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|---|

| COX-2 | 5IKR | Predicted Value | e.g., Arg120, Tyr355 | e.g., Hydrogen Bond, Hydrophobic |

| Bcl-2 | 6O0K | Predicted Value | e.g., Phe105, Arg146 | e.g., Hydrophobic, Pi-Alkyl |

| AChE | 7E3H | Predicted Value | e.g., Trp86, Tyr337 | e.g., Pi-Pi Stacked, Hydrophobic |

Table 2: Predicted ADMET Properties of this compound

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | e.g., High | Good oral absorption potential |

| Caco-2 Permeability | e.g., Low | May have limited passive diffusion | |

| Distribution | BBB Permeant | e.g., No | Unlikely to have CNS effects |

| P-gp Substrate | e.g., Yes | Potential for drug-drug interactions | |

| Metabolism | CYP2D6 Inhibitor | e.g., No | Low risk of inhibiting CYP2D6 |

| CYP3A4 Inhibitor | e.g., Yes | High risk of drug-drug interactions | |

| Toxicity | AMES Toxicity | e.g., Non-mutagen | Low risk of carcinogenicity |

| hERG I Inhibitor | e.g., Weak inhibitor | Potential for cardiotoxicity |

| Drug-Likeness | Lipinski's Rule of Five | e.g., 1 Violation | Generally favorable drug-like properties |

Potential Signaling Pathways

Based on the predicted interactions with key protein targets, we can hypothesize the involvement of this compound in specific signaling pathways.

Anti-Inflammatory Pathway (COX-2 Inhibition)

Inhibition of COX-2 is a well-established anti-inflammatory mechanism. By blocking COX-2, this compound could prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[3]

References

- 1. Identification and Characterization of β-Sitosterol Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. fiveable.me [fiveable.me]

- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Stars of Phytopharmacology: A Technical Guide to Trihydroxy Phytosterols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols, a diverse group of steroidal alcohols found in plants, have long been recognized for their health-promoting benefits, most notably their cholesterol-lowering effects. Beyond this well-established role, a specific subclass of highly oxygenated phytosterols, namely trihydroxy phytosterols, is emerging as a compelling area of pharmacological research. These molecules, characterized by the presence of three hydroxyl groups on their steroidal backbone, exhibit a range of biological activities that suggest significant therapeutic potential in oncology, immunology, and neuropharmacology. This technical guide provides an in-depth exploration of the core pharmacological relevance of trihydroxy phytosterols, with a focus on two prominent classes: polyoxygenated stigmastane-type steroids and brassinosteroids . We delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key pathways and workflows to facilitate further research and development in this promising field.

Core Pharmacological Activities of Trihydroxy Phytosterols

Trihydroxy phytosterols demonstrate a breadth of pharmacological activities that extend far beyond the lipid-lowering effects of their less oxygenated counterparts. Their unique structural features, conferred by the additional hydroxyl groups, appear to be critical for their enhanced bioactivity and diverse mechanisms of action.

Anti-inflammatory and Immunomodulatory Effects

A significant body of evidence points to the potent anti-inflammatory and immunomodulatory properties of trihydroxy phytosterols. Polyoxygenated stigmastane-type steroids isolated from various plant species have been shown to modulate key inflammatory pathways. For instance, certain stigmastane derivatives have demonstrated the ability to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory cytokines.[1] This inhibition helps to suppress the inflammatory cascade, suggesting potential applications in the management of chronic inflammatory diseases.

Brassinosteroids have also been reported to possess immunomodulatory capabilities, with some synthetic analogues showing the potential to modulate immune-mediated inflammatory responses.[2]

Anticancer Potential

The anticancer activity of trihydroxy phytosterols, particularly brassinosteroids, is a rapidly advancing area of research. These compounds have been shown to inhibit the growth of various human cancer cell lines, including breast and prostate cancer.[3][4][5] The proposed mechanisms of action are multifaceted and include the induction of cell cycle arrest, primarily in the G1 phase, and the promotion of apoptosis (programmed cell death).[4][5][6] The ability of certain brassinosteroids to exert cytotoxic effects on cancer cells while leaving normal cells unharmed underscores their potential as selective anticancer agents.[4]

Anti-neuroinflammatory Properties

Emerging research highlights the potential of polyhydric stigmastane-type steroids in combating neuroinflammation, a key pathological feature of many neurodegenerative diseases.[7] Specific compounds isolated from Vernonia amygdalina have been shown to exert anti-neuroinflammatory effects in microglia cells by inhibiting the degradation of IκB and suppressing the PI3K/AKT and p38 MAPK signaling pathways.[8] These findings open up new avenues for the development of therapeutics for conditions such as Alzheimer's and Parkinson's disease.

Antiviral and Antimicrobial Activities

Certain trihydroxy phytosterols have also demonstrated promising antiviral and antimicrobial properties. Synthetic brassinosteroid analogues have shown activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV) and arenaviruses.[2][3][9] The antiviral mechanism of some of these compounds appears to involve the inhibition of late-stage viral replication processes.[10]

Furthermore, polyoxygenated stigmastanes have exhibited low to moderate antibacterial activity against several bacterial strains.[11][12]

Quantitative Data on Efficacy

To facilitate a comparative analysis of the pharmacological potency of various trihydroxy phytosterols, the following tables summarize key quantitative data from preclinical studies.

Table 1: Anticancer Activity of Brassinosteroids (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 28-homocastasterone | CEM (T-lymphoblastic leukemia) | Dose-dependent reduction in viability | [3] |

| 24-epibrassinolide | CEM (T-lymphoblastic leukemia) | Dose-dependent reduction in viability | [3] |

| 28-homocastasterone | RPMI 8226 (Multiple myeloma) | Dose-dependent reduction in viability | [3] |

| 24-epibrassinolide | RPMI 8226 (Multiple myeloma) | Dose-dependent reduction in viability | [3] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast cancer) | 22.94 | [13] |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast cancer) | 21.92 | [13] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast cancer) | 16.82 | [13] |

Table 2: Antiviral Activity of Brassinosteroid Analogues

| Compound | Virus | Cell Line | Selectivity Index (SI) | Reference |

| Synthetic Brassinosteroid Analogues | Junin virus (JV) | Vero | 10- to 18-fold higher than Ribavirin | [10] |

| Synthetic Brassinosteroid Analogues | Measles virus (MV) | Vero | Higher than Ribavirin | [10] |

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one | Herpes Simplex Virus 1 (HSV-1) | Vero | - | [3] |

Table 3: Anti-inflammatory and Other Activities of Polyoxygenated Stigmastanes

| Compound/Extract | Activity | Model | Quantitative Data | Reference | | :--- | :--- | :--- | :--- | | Polyhydroxylated stigmasterol glycosides | Anti-inflammatory | Croton oil-induced ear dermatitis in mice | ID50 = 0.10 - 0.21 µmol/cm² |[1] | | Vernonioside K | α-glucosidase inhibition | In vitro | IC50 = 78.56 ± 7.28 µM |[14] | | Vernonioside L | α-glucosidase inhibition | In vitro | IC50 = 14.74 ± 1.57 µM |[14] | | Kotschyanoside A | Antibacterial | Various strains | MICs > 125 µg/mL |[11] |

Key Signaling Pathways

The pharmacological effects of trihydroxy phytosterols are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Caption: Inhibition of the NF-κB signaling pathway by trihydroxy phytosterols.

Caption: Anticancer mechanisms of brassinosteroids involving cell cycle arrest and apoptosis induction.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of the pharmacological properties of trihydroxy phytosterols. Below are methodologies for key experiments cited in the literature.

Protocol 1: Isolation and Purification of Polyoxygenated Stigmastane-Type Steroids from Vernonia Species

Objective: To isolate and purify polyoxygenated stigmastane-type steroids from the plant material of Vernonia species.

Methodology:

-

Extraction:

-

Air-dry and pulverize the whole plant material (e.g., Vernonia kotschyana or Vernonia amygdalina).

-

Extract the powdered material with a 1:1 (v/v) mixture of dichloromethane/methanol by maceration at room temperature for 48-72 hours.[11][12]

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

-

Combine fractions with similar TLC profiles.

-

-

Purification:

-

Subject the combined fractions to further purification using repeated column chromatography on silica gel and/or Sephadex LH-20.

-

For final purification, employ semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient).

-

Monitor the elution by UV detection and collect the peaks corresponding to the target compounds.

-

-

Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS) to determine their chemical structures.

-

Caption: General workflow for the isolation and purification of trihydroxy phytosterols.

Protocol 2: Quantitative Analysis of Brassinosteroids in Plant Tissues by LC-MS/MS

Objective: To quantify the levels of endogenous brassinosteroids in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize fresh plant tissue (e.g., leaves, flowers) in liquid nitrogen.

-

Extract the homogenized tissue with a pre-chilled extraction solvent (e.g., 80% methanol or acetonitrile) containing internal standards (deuterated brassinosteroids).

-

Centrifuge the extract to pellet the debris and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Pass the supernatant through a C18 SPE cartridge to remove non-polar impurities.

-

Further purify the eluate using a mixed-mode cation exchange SPE cartridge to remove pigments and other interfering substances.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

For increased sensitivity in mass spectrometry, derivatize the purified extract with a reagent such as m-aminophenylboronic acid (m-APBA) to form boronate esters with the cis-diol groups of the brassinosteroids.[15]

-

-

LC-MS/MS Analysis:

-

Inject the purified (and derivatized) sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the brassinosteroids on a C18 column using a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of formic acid.

-

Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each target brassinosteroid and internal standard.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of the target brassinosteroids.

-

Quantify the concentration of each brassinosteroid in the plant sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for the quantitative analysis of brassinosteroids by LC-MS/MS.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of trihydroxy phytosterols on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture the desired human cancer cell lines (e.g., MCF-7, LNCaP) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of the test trihydroxy phytosterol in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion and Future Directions

Trihydroxy phytosterols represent a promising and underexplored class of natural products with significant pharmacological potential. Their diverse bioactivities, including anti-inflammatory, anticancer, and anti-neuroinflammatory effects, position them as attractive lead compounds for the development of novel therapeutics. The quantitative data presented herein highlights their potency, while the detailed experimental protocols provide a framework for their continued investigation.

Future research should focus on several key areas:

-

Expansion of the Chemical Library: Systematic screening of a wider range of plant species for novel trihydroxy phytosterols is warranted.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their therapeutic effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising trihydroxy phytosterols.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues and derivatives will help to elucidate the structural features essential for their biological activity and to optimize their pharmacological properties.

The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and innovation in the exciting field of trihydroxy phytosterol pharmacology.

References

- 1. Steroids with anti-inflammatory activity from Vernonia nigritiana Oliv. & Hiern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antiherpetic activity of three new synthetic brassinosteroid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Brassinosteroids in Biomedical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and antiproliferative activity of natural brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of brassinosteroids on cancer cells: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytosterols: Targeting Neuroinflammation in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral activity of natural and synthetic brassinosteroids - CONICET [bicyt.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. qlkh.humg.edu.vn [qlkh.humg.edu.vn]

- 15. daneshyari.com [daneshyari.com]

Stigmastane-Type Steroids: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane-type steroids, a class of C29 phytosterols, are a diverse group of natural products found across various biological kingdoms, from terrestrial plants to marine organisms and fungi. Characterized by a cholestane skeleton with an additional ethyl group at C-24, these compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the current literature on stigmastane-type steroids, focusing on their isolation, structure elucidation, biological activities, and mechanisms of action, with a particular emphasis on their potential in drug development.

Isolation and Structure Elucidation

The isolation of stigmastane-type steroids from natural sources typically involves extraction with organic solvents of increasing polarity, followed by chromatographic separation techniques.

General Experimental Workflow for Isolation and Purification

Structural elucidation of these complex molecules relies heavily on a combination of spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are pivotal in determining the carbon skeleton and the relative stereochemistry. High-resolution mass spectrometry (HRMS) is employed to ascertain the molecular formula. In cases of novel or stereochemically complex compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Biological Activities and Therapeutic Potential

Stigmastane-type steroids exhibit a remarkable array of biological activities, making them promising candidates for the development of new therapeutic agents. This section will delve into their most significant pharmacological effects, supported by quantitative data where available.

Anti-inflammatory and Anti-neuroinflammatory Activity

A significant number of stigmastane-type steroids have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Many stigmastane-type steroids exert their anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB and modulating the PI3K/Akt and MAPK signaling cascades. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes.

Table 1: Anti-inflammatory Activity of Stigmastane-Type Steroids

| Compound | Source Organism | Assay | IC₅₀ / Inhibition | Reference |

| (24R)-5α-stigmast-3,6-dione | Alchornea floribunda | Xylene-induced ear edema in mice | 50.9% inhibition at 20 mg/kg | [1] |

| 5α-stigmast-23-ene-3,6-dione | Alchornea floribunda | Xylene-induced ear edema in mice | Significant inhibition at 50 and 100 µ g/ear | [1] |

| 3β-hydroxy-5α-stigmast-24-ene | Alchornea floribunda | Egg albumen-induced paw edema in rats | Significant inhibition at 20 mg/kg | [1] |

| Stigmastane-3β,6α-diol | Not specified | TPA-induced inflammation in mice | ID₅₀: 0.5-1.0 mg/ear | [2] |

| 7-oxositosterol | Not specified | TPA-induced inflammation in mice | ID₅₀: 0.5-1.0 mg/ear | [2] |

Anticancer Activity

The cytotoxic and antiproliferative effects of stigmastane-type steroids against various cancer cell lines have been extensively reported. Their anticancer mechanisms are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 2: Anticancer Activity of Stigmastane-Type Steroids

| Compound | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast) | 21.92 | [3][4] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast) | 22.94 | [3][4] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast) | 16.82 | [3][4] |

| Stigmasterol | MCF-7 (Breast) | > 250 | [3][4] |

| Stigmasterol | KB/C152 (Oral) | 81.18 µg/ml | [5] |

| Stigmasterol | HUT78 (T-lymphocytic leukemia) | 103.03 µg/ml | [5] |

| 7β-hydroxy-4,22-stigmastadien-3-one | Various tumor cell lines | Cytotoxic | [6] |

Antibacterial Activity

Several stigmastane-type steroids have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Table 3: Antibacterial Activity of Stigmastane-Type Steroids

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Vernoglabrosterol | Escherichia coli ATCC8739 | 16-128 | [7][8] |

| Vernoglabroside | Staphylococcus aureus ATCC25923 | 16-128 | [7][8] |

| Kotschyanoside A | Staphylococcus aureus ATCC25923 | 250 | [9][10] |

| Kotschyanoside A | Pseudomonas aeruginosa HM801 | 250 | [9][10] |

α-Glucosidase Inhibitory Activity

Certain stigmastane-type steroidal saponins have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests their potential for the management of type 2 diabetes.

Table 4: α-Glucosidase Inhibitory Activity of Stigmastane-Type Steroids

| Compound | Source Organism | IC₅₀ (µM) | Reference |

| Vernonioside K | Vernonia amygdalina | 78.56 ± 7.28 | [11] |

| Vernonioside L | Vernonia amygdalina | 14.74 ± 1.57 | [11] |

| Acarbose (Positive Control) | - | 127.53 ± 1.73 | [11] |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the literature.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of stigmastane-type steroids on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (stigmastane-type steroids)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose at various concentrations.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound or acarbose solution to the respective wells.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (3 mM).

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 20 µL of 0.2 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Assay for Antibacterial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of stigmastane-type steroids against pathogenic bacteria.

Materials:

-

Test compounds (stigmastane-type steroids)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Stigmastane-type steroids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, antibacterial, and α-glucosidase inhibitory activities warrant further investigation. Future research should focus on:

-

Comprehensive screening: Exploring a wider range of natural sources, including marine organisms and endophytic fungi, to discover novel stigmastane-type steroids with unique bioactivities.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs and derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential of promising candidates in preclinical animal models to pave the way for clinical development.

The continued exploration of stigmastane-type steroids holds great promise for the discovery of new and effective drugs to address a wide range of human diseases.

References

- 1. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial stigmastane-type steroids and other constituents from the leaves of Vernonia glabra (Steetz) Vatke (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Stigmastane-type steroid saponins from the leaves of Vernonia amygdalina and their α-glucosidase and xanthine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 3,7,16-Trihydroxystigmast-5-ene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane-type steroids, a class of phytosterols, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The strategic introduction of hydroxyl groups onto the stigmastane scaffold can modulate the pharmacological properties of these molecules, making them promising candidates for drug development. This document provides detailed protocols and application notes for the synthesis and biological evaluation of 3,7,16-trihydroxystigmast-5-ene derivatives, a class of polyhydroxylated phytosterols with potential therapeutic applications.

While specific literature on the synthesis of this compound is limited, this guide outlines a proposed synthetic strategy based on established methods for the selective hydroxylation of the stigmastane core. The biological evaluation protocols are adapted from studies on structurally related polyhydroxylated steroids and phytosterols.

Potential Applications

This compound derivatives are of interest for their potential as:

-

Anticancer Agents: Polyhydroxylated steroids have demonstrated cytotoxicity against various cancer cell lines. The specific hydroxylation pattern of these derivatives may confer selectivity and potency.

-

Neuroprotective Agents: Phytosterols are known to exert neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities. These derivatives could be investigated for their potential in neurodegenerative disease models.

-

Anti-inflammatory Agents: The anti-inflammatory properties of steroids are well-documented. The unique structure of these derivatives may offer a favorable therapeutic window.

Synthesis of this compound Derivatives: A Proposed Protocol

The following is a proposed multi-step synthetic protocol starting from the readily available phytosterol, stigmasterol. This pathway involves protection, epoxidation, and reduction steps to achieve the desired hydroxylation pattern.

Experimental Workflow for Synthesis

Application Notes and Protocols for the Quantification of 3,7,16-Trihydroxystigmast-5-ene

These application notes provide detailed methodologies for the quantification of 3,7,16-Trihydroxystigmast-5-ene, a steroidal compound, in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a phytosterol, a class of steroidal compounds found in plants. Interest in such compounds is growing due to their potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its biological role. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

A summary of the recommended analytical techniques is provided below. HPLC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological matrices. GC-MS is a robust alternative, particularly for volatile and thermally stable derivatives of the analyte.

| Method | Instrumentation | Sample Preparation | Derivatization | Typical Run Time |

| HPLC-MS/MS | UHPLC system coupled to a triple quadrupole mass spectrometer | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Not required | 10-15 minutes |

| GC-MS | Gas chromatograph coupled to a single or triple quadrupole mass spectrometer | LLE followed by purification | Silylation (e.g., with BSTFA) | 20-30 minutes |

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in plasma samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge (e.g., Agilent PLRP-S) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load 500 µL of plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

-

Instrumentation: Agilent 1290 Infinity II LC System coupled to an Agilent 6460 Triple Quadrupole LC/MS.

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions (Hypothetical):

-

Quantifier: 447.4 -> 429.4 (Precursor ion [M+H]+ -> Product ion)

-

Qualifier: 447.4 -> 411.4 (Precursor ion [M+H]+ -> Product ion)

-

3. Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery | 85-95% |

| Precision (RSD%) | < 10% |

Protocol 2: Quantification of this compound using GC-MS

This protocol is suitable for the analysis of this compound in plant extracts.

1. Sample Preparation and Derivatization

-

Perform a liquid-liquid extraction of the plant material using a mixture of hexane and ethyl acetate (1:1 v/v).

-

Evaporate the organic solvent to obtain the crude extract.

-

Dissolve 1 mg of the extract in 100 µL of pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 1 hour to facilitate silylation.

-

Inject 1 µL of the derivatized sample into the GC-MS.

2. GC-MS Conditions

-

Instrumentation: Agilent 8890 GC System coupled to an Agilent 7000D Triple Quadrupole GC/MS.

-

Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 min at 300°C.

-

-

Mass Spectrometer: Electron Ionization (EI), 70 eV

-

Selected Ion Monitoring (SIM) Ions (Hypothetical for tris-TMS derivative):

-

Target Ion: m/z (e.g., a characteristic fragment)

-

Qualifier Ion 1: m/z

-

Qualifier Ion 2: m/z

-

3. Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Recovery | 80-90% |

| Precision (RSD%) | < 15% |

Visualizations

Application Note: Quantitative Analysis of Hydroxylated Phytosterols using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols, plant-derived sterols structurally similar to cholesterol, are known for their cholesterol-lowering properties. However, they are susceptible to oxidation, leading to the formation of hydroxylated phytosterols, also known as phytosterol oxidation products (POPs) or oxophytosterols. These oxidized forms are of growing interest in research and drug development due to their potential pro-inflammatory and pro-atherogenic properties. Accurate and sensitive quantification of hydroxylated phytosterols is crucial for understanding their physiological effects and ensuring the safety of phytosterol-enriched foods and supplements. This application note provides a detailed protocol for the analysis of hydroxylated phytosterols using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Extraction from Vegetable Oil Matrix

This protocol details the extraction of hydroxylated phytosterols from a vegetable oil matrix, a common source of these compounds. The procedure involves saponification to release esterified sterols, followed by liquid-liquid extraction to isolate the unsaponifiable fraction containing the hydroxylated phytosterols.

Materials:

-

Vegetable oil sample

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Water bath

Procedure:

-

Weigh approximately 0.3 g of the vegetable oil sample into a glass centrifuge tube.

-

Add 10 mL of 2 M ethanolic KOH solution.

-

Incubate the mixture in a water bath at 60°C for 1 hour with intermittent vortexing to ensure complete saponification.

-

After saponification, allow the sample to cool to room temperature.

-

Add 10 mL of deionized water to the tube.

-

Perform a liquid-liquid extraction by adding 10 mL of hexane and vortexing vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the upper hexane layer, which contains the unsaponifiable fraction, and transfer it to a clean tube.

-

Repeat the extraction (steps 6-8) two more times, combining the hexane extracts.

-

Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in an appropriate volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)

-

Tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 70 |

| 2.0 | 70 |

| 15.0 | 98 |

| 23.0 | 98 |

| 23.1 | 70 |

| 25.0 | 70 |

Mass Spectrometry Conditions:

-

Ionization Mode: Positive APCI

-

Nebulizer Gas Pressure: 50 psi

-

Vaporizer Temperature: 500°C

-

Ion Spray Voltage: 5500 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Parameters